molecular formula C15H10ClNO B13392503 Methanone,(4-chlorophenyl)-1h-indol-7-yl-

Methanone,(4-chlorophenyl)-1h-indol-7-yl-

Cat. No.: B13392503
M. Wt: 255.70 g/mol
InChI Key: COKIJEYPLWWNAQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

(4-chlorophenyl)-(1H-indol-7-yl)methanone

InChI

InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H

InChI Key

COKIJEYPLWWNAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Cl)NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,(4-chlorophenyl)-1h-indol-7-yl- typically involves the reaction of 4-chlorobenzoyl chloride with 1h-indole-7-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of Methanone,(4-chlorophenyl)-1h-indol-7-yl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone,(4-chlorophenyl)-1h-indol-7-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone,(4-chlorophenyl)-1h-indol-7-yl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methanone,(4-chlorophenyl)-1h-indol-7-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methanone,(4-chlorophenyl)-1h-indol-7-yl- can be compared with other similar compounds such as:

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
  • (4-Chlorophenyl)(4-nitrophenyl)methanone

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

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